molecular formula C9H13ClS B13179877 2-[2-(Chloromethyl)butyl]thiophene

2-[2-(Chloromethyl)butyl]thiophene

Cat. No.: B13179877
M. Wt: 188.72 g/mol
InChI Key: UBOWNHDKVPBDRR-UHFFFAOYSA-N
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Description

2-[2-(Chloromethyl)butyl]thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group and a butyl chain attached to the thiophene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Chloromethyl)butyl]thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the chloromethyl and butyl groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and alkylation reactions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by alkylation with butyl halides under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Chloromethyl)butyl]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to hydrogenate the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Scientific Research Applications

2-[2-(Chloromethyl)butyl]thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Chloromethyl)butyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Chloromethyl)butyl]thiophene is unique due to the presence of both a chloromethyl group and a butyl chain, which provides versatility in chemical modifications and applications.

Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

2-[2-(chloromethyl)butyl]thiophene

InChI

InChI=1S/C9H13ClS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3

InChI Key

UBOWNHDKVPBDRR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CS1)CCl

Origin of Product

United States

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